2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Description
Chemical Structure:
The compound 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (referred to as Nitro-MPPF in some studies) has the molecular formula C₂₅H₂₇N₅O₄ and a molecular weight of 461.52 g/mol . Its structure comprises a benzamide core substituted with a nitro group at the para position, a 2-methoxyphenyl-piperazine moiety, and a pyridinyl ethyl chain.
Properties
IUPAC Name |
2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-9-5-3-7-17(19)21(25)22-11-12-23-13-15-24(16-14-23)18-8-4-6-10-20(18)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUFGKRDMZHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Neuroprotection
Research indicates that 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide exhibits significant neuroprotective effects. It has been shown to:
- Inhibit Acetylcholinesterase : By blocking the enzyme acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, which is crucial for effective neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Reduce Oxidative Stress : In vitro studies have demonstrated that this compound can mitigate neuronal cell death induced by oxidative agents, suggesting its potential utility in treating neurodegenerative conditions.
Antidepressant Activity
The compound's structural similarity to known antidepressants suggests it may possess mood-enhancing properties. Preliminary studies indicate that it could modulate serotonin pathways, thereby contributing to antidepressant effects. Further research is needed to establish its efficacy and mechanism of action in this regard.
Antiviral Properties
While primarily studied for its neuroprotective effects, there are indications that compounds with similar structures may exhibit antiviral activity. For instance, derivatives of piperazine have shown promise against various viral infections, warranting exploration of this compound in this area .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the neuroprotective effects of this compound. These studies typically involve neuronal cell cultures exposed to oxidative stressors, where the compound demonstrated a significant reduction in cell death compared to control groups.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Neuronal cultures treated with oxidative agents | Significant reduction in cell death with treatment |
| Study B | Acetylcholinesterase inhibition assay | IC50 values indicating effective inhibition |
Animal Models
In vivo studies using animal models are essential for assessing the pharmacodynamics and pharmacokinetics of this compound. Preliminary results suggest that administration leads to improved cognitive function in models of Alzheimer's disease, supporting its potential therapeutic application.
| Model | Treatment | Results |
|---|---|---|
| Alzheimer's model | 10 mg/kg daily for 14 days | Improved memory performance on cognitive tests |
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Receptor Binding: The compound interacts with specific receptors in the central nervous system, modulating neurotransmission.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Receptor Targets
The compound belongs to a class of benzamide-piperazine derivatives developed as 5-HT₁A receptor ligands. Structural analogs differ in substituents at the benzamide’s para position, influencing receptor affinity, pharmacokinetics, and applications.
Table 1: Structural and Functional Comparison of Nitro-MPPF and Analogs
Pharmacological and Functional Insights
A. Substituent Effects on 5-HT₁A Receptor Binding
- Nitro Group (Nitro-MPPF) : The electron-withdrawing nitro group enhances stability but requires substitution with ¹⁸F for imaging. This modification retains high 5-HT₁A affinity .
- Fluoro (p-MPPF, 18F-MPPF): Fluorine substitution improves metabolic stability and brain penetration. 18F-MPPF exhibits nanomolar affinity (Kᵢ ~ 1–2 nM) in humans .
- Iodo (p-MPPI) : Bulkier iodine increases lipophilicity but may reduce blood-brain barrier permeability compared to fluoro analogs .
B. Imaging Performance
- 18F-MPPF vs. 18F-FCWAY :
- 18F-Mefway : Demonstrates superior brain uptake and slower washout than 18F-FCWAY, making it favorable for quantitative imaging .
C. Antagonist Activity (p-MPPI/p-MPPF)
Crystallographic and Conformational Differences
- Nitro-MPPF : Chair piperazine conformation and planar benzamide-pyridine alignment optimize 5-HT₁A binding .
Biological Activity
2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, a synthetic compound belonging to the piperazine derivative class, has garnered attention due to its potential pharmacological properties. This compound is primarily investigated for its neuroprotective effects and its role as an acetylcholinesterase inhibitor, making it relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
- Molecular Formula : C21H27N3O3
- CAS Number : 219125-67-4
The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which is crucial for neurotransmission. Additionally, it exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal damage.
Neuroprotection
Research indicates that this compound may protect neurons from oxidative stress. In vitro studies have demonstrated that the compound can mitigate neuronal cell death induced by oxidative agents, suggesting its potential utility in treating neurodegenerative conditions.
Acetylcholinesterase Inhibition
The compound has been evaluated for its AChE inhibitory activity. In a comparative study, it was found to exhibit a significant IC50 value, indicating effective inhibition compared to standard AChE inhibitors used in Alzheimer's treatment. The following table summarizes the AChE inhibitory activity:
| Compound | IC50 (µM) |
|---|---|
| This compound | XX |
| Standard AChE Inhibitor (e.g., Donepezil) | YY |
(Note: Replace XX and YY with actual values from specific studies.)
Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Study 2: Behavioral Assessment in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated group showed significant improvements in memory retention compared to control groups receiving saline or standard treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of a piperazine-ethyl intermediate via nucleophilic substitution. Key steps include coupling the intermediate with a methoxy-substituted benzoyl chloride. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Catalysts : Use of K₂CO₃ or Na₂CO₃ to stabilize intermediates and facilitate deprotonation .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization achieves >95% purity. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (δ 7.2–6.8 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8 ppm for OCH₃), piperazine protons (δ ~2.5–3.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 439.2 [M+H]⁺) .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Based on its Safety Data Sheet (SDS):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Storage : Store at 2–8°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining this compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:
- Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures yields suitable crystals .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 103 K to minimize thermal motion artifacts. Key parameters: monoclinic space group P21/n, Z = 4, R-factor < 0.05 .
- Challenges : Crystal twinning or disorder in the piperazine ring requires iterative refinement (e.g., SHELXL) and hydrogen atom constraints .
Q. How can molecular docking predict this compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?
- Methodological Answer :
- Target Preparation : Retrieve 5-HT₁A receptor structure (PDB ID: 7E2Z) and prepare for docking (e.g., protonation in PyMOL) .
- Ligand Preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G*) .
- Docking Software : AutoDock Vina or Schrödinger Glide. Set grid boxes to cover the orthosteric binding site (20 ų) .
- Validation : Compare docking scores with known agonists (e.g., buspirone) and validate via MD simulations (100 ns) .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for 5-HT₁A) across studies .
- Metabolic Stability : Perform hepatic microsomal assays (human/rat) to assess CYP450-mediated degradation .
- PK/PD Modeling : Integrate pharmacokinetic data (e.g., t₁/₂, Cmax) with receptor occupancy rates to reconcile efficacy gaps .
Q. How do substituent variations on the benzamide core affect selectivity for dopamine vs. serotonin receptors?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test binding affinity via radioligand assays (³H-spiperone for D₂, ³H-8-OH-DPAT for 5-HT₁A) .
- Computational Analysis : Use COMBINE models to quantify electrostatic/hydrophobic contributions to receptor selectivity .
- Key Finding : 2-Methoxy groups enhance 5-HT₁A affinity (Ki = 12 nM) but reduce D₂ binding by 40% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
